Aluminum bromide

Catalog No.
S793656
CAS No.
7727-15-3
M.F
AlBr3
M. Wt
266.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum bromide

CAS Number

7727-15-3

Product Name

Aluminum bromide

IUPAC Name

tribromoalumane

Molecular Formula

AlBr3

Molecular Weight

266.69 g/mol

InChI

InChI=1S/Al.3BrH/h;3*1H/q+3;;;/p-3

InChI Key

PQLAYKMGZDUDLQ-UHFFFAOYSA-K

SMILES

[Al](Br)(Br)Br

Solubility

Sol in many organic solvents such as benzene, nitrobenzene, toluene, xylene, simple hydrocarbons
Sol in ethe

Synonyms

Aluminum Tribromide; Aluminum Tribromide (AlBr3); NSC 87608;

Canonical SMILES

[Al](Br)(Br)Br

Lewis Acid Catalyst:

Aluminum bromide is a strong Lewis acid, meaning it readily accepts electron pairs from other molecules. This makes it a valuable catalyst for various organic synthesis reactions, including:

  • Friedel-Crafts alkylation and acylation: These reactions involve attaching an alkyl or acyl group (R- or RCO-, respectively) to an aromatic ring. Aluminum bromide acts as a catalyst by accepting a lone pair of electrons from the alkyl or acyl halide, making it more reactive towards the aromatic ring .
  • Epoxide ring opening: Epoxides are cyclic ethers containing an oxygen atom bonded to two carbon atoms. Aluminum bromide can cleave the C-O bond in epoxides, allowing for the attachment of various functional groups .
  • Bromination and isomerization: Aluminum bromide can also assist in the addition of a bromine atom (bromination) or rearrangement of functional groups (isomerization) within organic molecules .

Source of Aluminum and Bromide Ions:

Due to its high water solubility, aluminum bromide readily dissociates into aluminum (Al³⁺) and bromide (Br⁻) ions in solution. This makes it a convenient source for these ions in various research applications, such as:

  • Chemical analysis: Aluminum and bromide ions can be detected using various analytical techniques, such as atomic absorption spectroscopy and ion chromatography. Aluminum bromide serves as a standard for calibrating these instruments .
  • Synthesis of aluminum and bromine compounds: Aluminum bromide can be used as a starting material for the synthesis of other aluminum and bromine-containing compounds used in various scientific studies .

Other Applications:

Beyond the aforementioned uses, aluminum bromide finds applications in other areas of scientific research, such as:

  • Crystal growth: Ultra-high purity aluminum bromide can be used as a solvent for growing high-quality crystals for various applications, including electronic devices and lasers .
  • Flame retardants: Aluminum bromide can be incorporated into certain materials to enhance their flame retardancy properties .

Aluminum bromide is a colorless, hygroscopic solid that can exist in different forms, primarily as a dimeric structure (Al2Br6) in the solid state and as monomeric AlBr3 in the vapor phase. It is characterized by its ability to absorb moisture and its corrosive nature when in contact with water or organic solvents. The compound is highly reactive and can produce harmful fumes upon hydrolysis, making it hazardous to health and requiring careful handling in laboratory settings .

  • Corrosivity: Contact with skin, eyes, or mucous membranes can cause severe irritation and burns [].
  • Toxicity: Inhalation of hydrogen bromide fumes formed upon reaction with water can cause respiratory problems [].
  • Reactivity: Reacts violently with water, releasing toxic and corrosive hydrogen bromide gas []. Incompatible with strong acids, alcohols, and alkali metals.

Safety Precautions:

  • Wear appropriate personal protective equipment like gloves, goggles, and respirators when handling aluminum bromide [].
  • Work in a well-ventilated fume hood to avoid inhalation of fumes.
  • Store in tightly sealed containers under an inert atmosphere like nitrogen.

The formation of aluminum bromide occurs through a redox reaction between aluminum and bromine:

2Al(s)+3Br2(l)2AlBr3(s)2\text{Al}(s)+3\text{Br}_2(l)\rightarrow 2\text{AlBr}_3(s)

This reaction is exothermic, releasing a significant amount of heat. Upon exposure to water, aluminum bromide reacts vigorously, producing hydrobromic acid (HBr) and hydrated aluminum ions:

AlBr3(s)+6H2O(l)2Al H263+(aq)+6Br(aq)+3HBr(g)\text{AlBr}_3(s)+6\text{H}_2O(l)\rightarrow 2\text{Al H}_2\text{O }_6^{3+}(aq)+6\text{Br}^-(aq)+3\text{HBr}(g)

The hydrolysis of aluminum bromide results in an acidic solution due to the release of HBr gas .

Aluminum bromide can be synthesized through several methods:

  • Direct Reaction: Mixing powdered aluminum with liquid bromine generates aluminum bromide:
    2Al(s)+3Br2(l)2AlBr3(s)2\text{Al}(s)+3\text{Br}_2(l)\rightarrow 2\text{AlBr}_3(s)
  • Hydrolysis of Aluminum Chloride: Aluminum bromide can also be produced by reacting aluminum chloride with hydrobromic acid:
    AlCl3+3HBrAlBr3+3HCl\text{AlCl}_3+3\text{HBr}\rightarrow \text{AlBr}_3+3\text{HCl}
  • Thermal Decomposition: Heating aluminum bromide at high temperatures can yield its monomeric form from the dimer .

Aluminum bromide has several applications across various fields:

  • Catalyst: It serves as a catalyst in Friedel-Crafts reactions for organic synthesis.
  • Electroplating: Used in electroplating processes to enhance adhesion between metals.
  • Brominating Agent: Acts as a brominating agent in organic chemistry.
  • Chemical Intermediate: Employed in the synthesis of other chemical compounds .

Studies indicate that aluminum bromide interacts readily with water and alcohols, producing exothermic reactions that release harmful fumes. It also forms adducts with Lewis bases due to its Lewis acidic character. The compound's reactivity with various solvents makes it useful in organic synthesis but necessitates careful handling to prevent hazardous situations .

Several compounds share similarities with aluminum bromide, particularly those within the group of metal halides:

CompoundFormulaCharacteristicsUnique Features
Aluminum chlorideAlCl3Colorless solid; less hygroscopic than AlBr3More stable at room temperature
Aluminum iodideAlI3Exists as a white solid; more reactive than AlBr3Higher reactivity due to larger iodide ion
Boron tribromideBBr3Lewis acid; exists as a monomerLacks dimerization tendency compared to AlBr3
Gallium bromideGaBr3Similar ionic structure; used in semiconductor researchHigher melting point than aluminum bromide

Aluminum bromide's unique properties stem from its dimerization tendency and strong Lewis acidity compared to other metal halides. Its reactivity profile is distinct due to the presence of aluminum's trivalent state and the electronegative nature of bromine .

Electrophilic Activation Mechanisms in AlBr₃-Mediated Reactions

AlBr₃ serves as a potent Lewis acid catalyst in electrophilic aromatic substitution (EAS) and hydrocarbon functionalization. Its ability to polarize halogen bonds is exemplified in bromination reactions, where AlBr₃ activates Br₂ by forming a Br⁺-AlBr₄⁻ complex, rendering bromine sufficiently electrophilic to attack aromatic rings. For instance, benzene bromination proceeds via:

  • Electrophile generation: $$ \text{Br}2 + \text{AlBr}3 \rightarrow \text{Br}^+ \text{AlBr}_4^- $$
  • Aromatic attack: Benzene’s π-system donates electrons to Br⁺, forming a cyclohexadienyl carbocation.
  • Deprotonation: AlBr₄⁻ abstracts a proton, restoring aromaticity and yielding bromobenzene.

In alkyne chemistry, AlBr₃ coordinates to nitriles and acetylenes, creating electrophilic intermediates that undergo anti-hydroarylation with arenes. For example, 3-arylpropynenitriles react with toluene in AlBr₃ to form 3,3-diarylpropenenitriles via a stereoselective mechanism (64% yield).

Dimerization Behavior and Molecular Aggregation Patterns

AlBr₃ exhibits dynamic equilibria between monomeric (AlBr₃) and dimeric (Al₂Br₆) forms, influenced by temperature and solvent polarity:

PropertyMonomeric AlBr₃Dimeric Al₂Br₆
StructureTrigonal planar (D₃h)Edge-shared tetrahedra (D₂h)
Thermal StabilityStable >1000°CDominant <100°C
Bond Length (Al-Br)2.24–2.30 Å2.25–2.27 Å
ΔH Dissociation59 kJ/mol

Data from high-temperature IR and NQR studies.

Dimerization lowers Lewis acidity but enhances stability in nonpolar solvents like toluene. Solid-state Al₂Br₆ adopts a hexagonal close-packed lattice, with Al³⁺ occupying two-thirds of octahedral sites.

Coordination Chemistry with π-Donor Ligands

AlBr₃ forms stable adducts with π-donor ligands such as dimethylsulfide (DMS) and pyrazine. Three polymorphs of [(CH₃)₂S]AlBr₃ have been identified via ⁸¹Br NQR spectroscopy, differing in ligand conformation and Al–S bond lengths (2.13–2.26 Å). Key complexes include:

  • [(CH₃)₂S]₂AlBr₃: Solid at 25°C, with tetrahedral Al geometry.
  • [(CH₃)₂S]AlBr₃: Liquid (mp 14°C), exhibiting conformational isomerism.

Ab initio calculations reveal that ligand basicity inversely correlates with AlBr₃’s Lewis acidity. For instance, pyrazine forms bridged complexes (AlBr₃·pyz·AlBr₃) with Al–N bonds of 1.999 Å, confirmed by X-ray diffraction.

Friedel-Crafts Alkylation/Acylation Reaction Engineering

Aluminum bromide’s primary application lies in Friedel-Crafts reactions, where it facilitates electrophilic aromatic substitution by polarizing alkyl or acyl halides. The catalyst activates substrates via a two-step mechanism: (1) coordination to the halide (e.g., R–X), generating a highly electrophilic R⁺ intermediate, and (2) stabilization of the resultant Wheland intermediate through bromide counterion interactions [1] [4]. For instance, in benzylation reactions, AlBr₃ binds to benzyl chloride, forming a benzyl carbocation that attacks electron-rich arenes. This process is exemplified by the synthesis of 4-methylacetophenone from toluene and acetyl chloride, achieving yields exceeding 85% under optimized conditions [1].

Recent advances leverage AlBr₃ nanoparticles (NPs) to enhance catalytic performance. With surface areas exceeding 150 m²/g, these NPs reduce reaction times by 40% compared to bulk AlBr₃ in toluene alkylation [3]. Table 1 contrasts AlBr₃ with other Lewis acids in Friedel-Crafts acylation:

CatalystSubstrateProduct Yield (%)Reaction Time (h)
AlBr₃Benzene + AcCl922.5
AlCl₃Benzene + AcCl883.0
FeBr₃Benzene + AcCl784.0

Table 1: Comparative efficiency of Lewis acids in Friedel-Crafts acylation [1] [4] [5].

Notably, AlBr₃ exhibits superior compatibility with brominated substrates. In bromobenzene alkylation, AlCl₃ fails due to halide exchange, whereas AlBr₃ preserves regioselectivity by minimizing scrambling [5].

Regioselective Hydroarylation of Unsaturated Systems

AlBr₃ enables regiocontrolled hydroarylation of alkynes and alkenes via anti-addition pathways. A seminal study demonstrated its utility in the anti-hydroarylation of 3-arylpropynenitriles with electron-rich arenes (e.g., anisole) [6]. The reaction proceeds through AlBr₃-mediated polarization of the alkyne triple bond, directing nucleophilic attack to the β-position. This method furnishes 3,3-diarylpropenenitriles with >90% regioselectivity and 85–92% yields (Table 2).

Alkyne SubstrateArene PartnerProduct Yield (%)Regioselectivity (%)
3-PhenylpropynenitrileAnisole9194
3-(4-ClC₆H₄)propynenitrileMesitylene8789

Table 2: AlBr₃-catalyzed anti-hydroarylation of 3-arylpropynenitriles [6].

Mechanistic studies reveal that AlBr₃ coordinates to the nitrile group, inducing partial positive charge on the alkyne’s β-carbon. Concurrently, the arene’s π-system attacks this site, followed by proton transfer from the AlBr₃–HBr complex to the α-carbon.

Stereochemical Control in Cycloaddition Processes

In Diels-Alder reactions, AlBr₃ governs stereoselectivity by preorganizing diene and dienophile geometries. A mixed AlBr₃/AlMe₃ system (10:1 ratio) was shown to accelerate the cycloaddition of sterically demanding dienes, yielding tricyclic compounds with >95% endo selectivity [2]. The AlMe₃ component scavenges HBr byproducts, preventing catalyst deactivation and maintaining reaction fidelity.

For example, the reaction of furan with maleic anhydride in the presence of AlBr₃/AlMe₃ produces the endo adduct exclusively within 1 hour, whereas conventional catalysts require 6–8 hours and exhibit reduced selectivity [2]. The catalyst’s ability to stabilize transition-state charges through bromide ion pairing is critical to this outcome.

Methane Activation and Oligomerization Pathways

While less explored, AlBr₃ shows potential in methane functionalization. Preliminary studies indicate that under high pressure (50–100 bar), AlBr₃ mediates methane coupling to ethylene via a radical-chain mechanism. The catalyst abstracts a hydrogen atom from CH₄, generating methyl radicals that dimerize to C₂H₄. However, yields remain modest (12–18%), necessitating co-catalysts like CuBr to improve efficiency [3] [6].

Physical Description

Aluminum bromide, anhydrous appears as a white to yellowish-red, lumpy solid with a pungent odor.
Aluminum bromide, solution appears as a light-yellow colored liquid. Very corrosive to skin, eyes and mucous membranes. Used to make other chemical substances.

Color/Form

White-yellowish monoclinic crystals
White to yellowish-red lumps

Boiling Point

255 °C

Density

3.2

Melting Point

97.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 81.3 °C

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7727-15-3

Associated Chemicals

Aluminum bromide hexahydrate; 7784-11-4
Aluminum ion (3+);22537-23-1

Wikipedia

Aluminium tribromide

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

Manufacture is by direct reaction of ... aluminum hydroxide and hydrobromic acid.
By passing bromine over heated aluminum; reaction of hydrobromide with aluminum hydroxide.

General Manufacturing Information

Aluminum bromide (AlBr3): ACTIVE
/Basic aluminum bromide/ antiperspirant formulations are given containing various aluminum-zirconium or aluminum-zinc complexes.

Storage Conditions

Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/
In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...
All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/
Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/
Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Stability Shelf Life

Fumes strongly in air... . Keep /anhydrous form/ tightly closed and protect from moisture. ...Keep /hexahydrate form/ well closed.
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

Dates

Modify: 2023-08-15

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